1H-Pyrazole-3,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrazole-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c4-2-1-6-7-3(2)5/h1H,4H2,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGQFZQWSOXLEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16461-98-6 | |

| Record name | 1H-Pyrazole-3,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16461-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1H-Pyrazole-3,4-diamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrazole-3,4-diamine is a heterocyclic organic compound featuring a pyrazole ring substituted with two amino groups at positions 3 and 4. This guide provides a comprehensive overview of its chemical properties, structure, and relevant (though limited) experimental data. Due to the scarcity of published information, this document consolidates available data on the parent compound and provides context through related derivatives.

Chemical Structure and Identification

The core structure of 1H-Pyrazole-3,4-diamine consists of a five-membered pyrazole ring with adjacent nitrogen atoms. Two amine functional groups are attached to the carbon atoms at positions 3 and 4.

Systematic Name: 1H-Pyrazole-3,4-diamine Common Name: 3,4-Diaminopyrazole CAS Number: 16461-98-6[1] Molecular Formula: C₃H₆N₄ Molecular Weight: 98.11 g/mol [2]

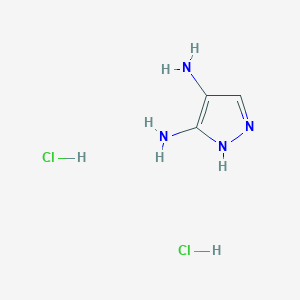

Below is a 2D representation of the chemical structure:

Caption: 2D structure of 1H-Pyrazole-3,4-diamine.

Physicochemical Properties

Quantitative data for 1H-Pyrazole-3,4-diamine is not extensively reported in readily available literature. The following table summarizes predicted and available data. Researchers should verify these properties experimentally.

| Property | Value | Source |

| Molecular Weight | 98.11 g/mol | [2] |

| Molecular Formula | C₃H₆N₄ | [2] |

| Appearance | Light brown to brown powder | [3] |

| Boiling Point | 428.1±25.0 °C (Predicted) | [3] |

| Density | 1.496±0.06 g/cm³ (Predicted) | [3] |

| pKa | 18.98±0.50 (Predicted) | [3] |

| Storage Temperature | 2-8°C (protect from light) | [1][3] |

Synthesis Protocols

A specific, detailed experimental protocol for the synthesis of 1H-Pyrazole-3,4-diamine is not well-documented in modern literature. However, general synthetic routes to diaminopyrazoles can be adapted. One plausible, though not explicitly detailed for this isomer, involves the cyclization of a suitable precursor with hydrazine.

A general conceptual workflow for pyrazole synthesis is outlined below.

Caption: General workflow for pyrazole synthesis.

While a specific protocol for 1H-Pyrazole-3,4-diamine is elusive, the synthesis of the related 3,5-diaminopyrazole often involves the reaction of malononitrile with hydrazine.[4] The synthesis of the 3,4-diamino isomer likely requires a different starting material, such as a protected 2,3-diaminopropionitrile derivative, to ensure the correct regiochemistry.

Spectroscopic Data

4.1. Infrared (IR) Spectroscopy

The IR spectrum of 1H-Pyrazole-3,4-diamine is expected to show characteristic peaks for N-H and C-N stretching, as well as aromatic C-H and C=C/C=N vibrations.

-

N-H stretching (amine and pyrazole NH): Broad bands in the region of 3200-3400 cm⁻¹ are anticipated due to the two primary amine groups and the pyrazole N-H.

-

C-H stretching (aromatic): A peak around 3100 cm⁻¹.

-

C=N and C=C stretching (pyrazole ring): Absorptions in the 1500-1620 cm⁻¹ region.

-

N-H bending: Around 1600 cm⁻¹.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum would likely show a signal for the C5-H proton, broad signals for the two NH₂ groups, and a broad signal for the pyrazole N-H. The chemical shifts would be influenced by the solvent.

-

¹³C-NMR: Three distinct signals for the pyrazole ring carbons (C3, C4, and C5) would be expected.

4.3. Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 98.11. Fragmentation patterns would likely involve the loss of amino and cyano groups.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or involvement of 1H-Pyrazole-3,4-diamine in signaling pathways. However, the pyrazole scaffold is a well-known pharmacophore present in many biologically active compounds, including kinase inhibitors.[5][6] For instance, derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine are known to act as protein kinase inhibitors.[5]

Given that 1H-Pyrazole-3,4-diamine is a precursor for the synthesis of pyrazolo[3,4-d]pyrimidines, which are purine isosteres, it is plausible that derivatives could be designed to target ATP-binding sites in kinases.[7] A hypothetical kinase inhibition pathway is depicted below.

Caption: Hypothetical kinase inhibition by a derivative.

Conclusion

1H-Pyrazole-3,4-diamine is a foundational heterocyclic compound with potential as a building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other therapeutic agents. However, there is a significant lack of publicly available, detailed experimental data for this specific molecule. This guide highlights the need for further research to fully characterize its chemical and biological properties, which would be invaluable for its application in drug discovery and development. Researchers are encouraged to perform thorough experimental validation of the predicted properties and to publish their findings to enrich the collective knowledge base.

References

- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 1H-Pyrazole-3,4-diamine from Malononitrile

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis of 1H-Pyrazole-3,4-diamine, a valuable heterocyclic building block in medicinal chemistry and drug development, starting from the readily available reagent malononitrile. The synthesis is a multi-step process, and this guide details the experimental protocols, key intermediates, and reaction mechanisms involved. All quantitative data is summarized for clarity, and logical workflows are visualized using process diagrams.

Introduction

1H-Pyrazole-3,4-diamine is a key scaffold in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. Its structural features, particularly the vicinal diamine substitution on the pyrazole ring, allow for diverse functionalization and the creation of complex molecular architectures. This guide outlines a reliable and well-documented synthetic route from malononitrile, proceeding through the key intermediate 3-amino-4-cyanopyrazole.

Overall Synthetic Pathway

The synthesis of 1H-Pyrazole-3,4-diamine from malononitrile is typically achieved in a three-step sequence. The initial step involves the formation of an electrophilic intermediate from malononitrile, which then undergoes cyclization with hydrazine to form the pyrazole ring. The final step involves the reduction of a nitrile group to the desired primary amine.

Figure 1: Overall synthetic pathway from malononitrile to 1H-Pyrazole-3,4-diamine.

Step 1: Synthesis of Ethoxymethylenemalononitrile

The first step in the synthesis is the conversion of malononitrile to ethoxymethylenemalononitrile. This reaction introduces a reactive group that facilitates the subsequent cyclization with hydrazine.

Reaction:

Malononitrile reacts with triethyl orthoformate in the presence of acetic anhydride to yield ethoxymethylenemalononitrile.

Experimental Protocol:

A detailed protocol for this synthesis is described in U.S. Patent 4,267,324A[1]. A mixture of malononitrile and acetic anhydride is heated. Triethyl orthoformate is then added, and the resulting ethyl acetate and excess acetic acid are removed by distillation[1]. The crude ethoxymethylenemalononitrile is then used in the next step without further purification.

| Reactant/Reagent | Molar Ratio (relative to Malononitrile) | Key Parameters | Reference |

| Malononitrile | 1.0 | - | [1] |

| Acetic Anhydride | 2.16 | Heat to ~110°C | [1] |

| Triethyl Orthoformate | 1.05 | Control exothermic reaction at 108-112°C | [1] |

Table 1: Summary of reaction conditions for the synthesis of ethoxymethylenemalononitrile.

Step 2: Synthesis of 3-Amino-4-cyanopyrazole

The second step involves the cyclization of ethoxymethylenemalononitrile with hydrazine hydrate to form the key intermediate, 3-amino-4-cyanopyrazole.

Reaction:

Ethoxymethylenemalononitrile undergoes a condensation and cyclization reaction with hydrazine hydrate to form the pyrazole ring.

Experimental Protocol:

According to U.S. Patent 2,759,949A and information from chemical suppliers, ethoxymethylenemalononitrile is reacted with hydrazine hydrate in a suitable solvent like ethanol[2][3]. The reaction mixture is typically heated, and upon cooling, the product crystallizes and can be collected by filtration[2][3].

| Reactant/Reagent | Solvent | Key Parameters | Yield | Reference |

| Ethoxymethylenemalononitrile | Ethanol | Heating on a steam bath | High | [2] |

| Hydrazine Hydrate | - | Dropwise addition, cooling | 75% | [1] |

Table 2: Summary of reaction conditions for the synthesis of 3-amino-4-cyanopyrazole.

Figure 2: Detailed experimental workflow for the synthesis of 1H-Pyrazole-3,4-diamine.

Step 3: Synthesis of 1H-Pyrazole-3,4-diamine

The final step is the reduction of the cyano group at the 4-position of 3-amino-4-cyanopyrazole to a primary amine, yielding the target molecule.

Reaction:

The nitrile functionality is reduced to an amine using a suitable reducing agent.

Experimental Protocol:

While a specific, detailed protocol for the reduction of 3-amino-4-cyanopyrazole to 1H-Pyrazole-3,4-diamine is not explicitly available in the reviewed literature, this transformation can be achieved using standard nitrile reduction methods. Care must be taken to choose a method that is selective and does not affect the pyrazole ring or the existing amino group.

Potential Reduction Methods:

-

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts include Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂). This method is often considered "greener" than using metal hydrides. The reaction conditions (pressure, temperature, solvent) need to be optimized for this specific substrate.

General Procedure (Conceptual):

-

3-Amino-4-cyanopyrazole is dissolved in an appropriate anhydrous solvent (e.g., THF for LiAlH₄ reduction, or ethanol/methanol for catalytic hydrogenation).

-

The reducing agent (e.g., a solution of LiAlH₄ or the hydrogenation catalyst) is added carefully under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at a suitable temperature (ranging from room temperature to reflux) until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction is carefully quenched (e.g., by the sequential addition of water and sodium hydroxide solution for LiAlH₄).

-

The product is extracted from the reaction mixture using a suitable organic solvent.

-

The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude product can be purified by techniques such as recrystallization or column chromatography to yield pure 1H-Pyrazole-3,4-diamine.

| Reduction Method | Reducing Agent | Solvent | General Conditions |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether | Inert atmosphere, careful quenching |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | Ethanol or Methanol | Hydrogen pressure, elevated temperature |

Table 3: Potential methods for the reduction of 3-amino-4-cyanopyrazole.

Conclusion

The synthesis of 1H-Pyrazole-3,4-diamine from malononitrile is a robust and scalable process that proceeds through well-defined intermediates. This guide provides a detailed overview of the synthetic route, including established experimental protocols for the initial steps and a conceptual framework for the final reduction. Researchers and drug development professionals can utilize this information to efficiently produce this valuable heterocyclic building block for their research and development endeavors. Further optimization of the final reduction step may be necessary to achieve high yields and purity for specific applications.

References

Navigating the Physicochemical Landscape of 1H-Pyrazole-3,4-diamine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrazole-3,4-diamine is a heterocyclic amine of significant interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its physicochemical properties, particularly its solubility and stability. This technical guide provides an in-depth overview of these characteristics. Due to the limited availability of direct quantitative data for 1H-Pyrazole-3,4-diamine in published literature, this document establishes a predictive framework based on the known properties of the parent pyrazole scaffold and structurally related diaminopyrazoles. Furthermore, it offers detailed, standardized experimental protocols for determining aqueous and organic solubility, as well as for assessing stability under various stress conditions as mandated by regulatory guidelines. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively work with and characterize 1H-Pyrazole-3,4-diamine.

Core Concepts in the Solubility and Stability of Pyrazole Derivatives

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The physicochemical properties of substituted pyrazoles like 1H-Pyrazole-3,4-diamine are dictated by the interplay of the core ring structure and its functional groups.

Solubility: The parent 1H-pyrazole ring has limited solubility in water but is more soluble in organic solvents such as ethanol, methanol, and acetone. The solubility is also temperature-dependent. The two primary amine groups on the 1H-Pyrazole-3,4-diamine structure are expected to increase aqueous solubility through hydrogen bonding with water molecules. Conversely, the overall molecule's potential for intermolecular hydrogen bonding in a solid state could require significant energy to overcome, thereby influencing its solubility. The formation of a salt, for instance by reacting the diamine with an acid like HCl, would be expected to significantly improve water solubility.

Stability: The pyrazole ring is generally considered a stable aromatic system, resistant to oxidation. However, the stability of a substituted pyrazole is influenced by the nature of its substituents. The diamino-substitution on the pyrazole ring may render the molecule susceptible to oxidative degradation. Furthermore, as with many pharmaceutical compounds, 1H-Pyrazole-3,4-diamine may be sensitive to acidic and basic conditions, heat, and light, which can lead to the formation of degradation products.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale/Reference Analog |

| Molecular Formula | C₃H₆N₄ | - |

| Molecular Weight | 98.11 g/mol | - |

| Physical State | Likely a solid at room temperature. | Based on the parent pyrazole and other simple substituted pyrazoles. |

| Aqueous Solubility | Predicted to have low to moderate solubility. | The parent pyrazole has limited water solubility. The two amine groups will likely increase aqueous solubility compared to the parent ring. |

| Organic Solvent Solubility | Predicted to be soluble in polar organic solvents like DMSO, methanol, and ethanol. | The parent pyrazole is soluble in these solvents. |

| pKa | The diamine groups will be basic. | Amine groups on aromatic rings are typically basic. |

Experimental Protocols

To determine the precise solubility and stability of 1H-Pyrazole-3,4-diamine, the following experimental protocols are recommended.

Solubility Determination

3.1.1. Kinetic Solubility Assay (Shake-Flask Method)

This assay is a high-throughput method to determine the solubility of a compound in an aqueous buffer, which is particularly useful in early drug discovery.

Materials:

-

1H-Pyrazole-3,4-diamine

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Plate shaker/incubator

-

HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 1H-Pyrazole-3,4-diamine in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing 198 µL of PBS in each well. This results in a final DMSO concentration of 1%.

-

Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

-

Analysis: Analyze the concentration of the dissolved compound in the supernatant of each well by HPLC-UV or UV-Vis spectrophotometry against a standard curve. The highest concentration at which no precipitation is observed is the kinetic solubility.

Caption: Workflow for the Kinetic Solubility Assay.

3.1.2. Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound and is crucial for lead optimization and formulation development.

Materials:

-

1H-Pyrazole-3,4-diamine (solid)

-

Selected aqueous and organic solvents

-

Vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

HPLC-UV system

Procedure:

-

Sample Preparation: Add an excess amount of solid 1H-Pyrazole-3,4-diamine to a series of vials, each containing a known volume of a different solvent (e.g., water, PBS at various pH values, ethanol, methanol, acetonitrile).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Sample Analysis: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration of the dissolved compound using a validated HPLC-UV method.

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies also help in developing stability-indicating analytical methods.

Materials:

-

1H-Pyrazole-3,4-diamine

-

0.1 N Hydrochloric acid (HCl)

-

0.1 N Sodium hydroxide (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

Temperature- and humidity-controlled stability chambers

-

Photostability chamber

-

Stability-indicating HPLC method

Procedure:

-

Sample Preparation: Prepare solutions of 1H-Pyrazole-3,4-diamine in an appropriate solvent (e.g., water, methanol, or acetonitrile).

-

Stress Conditions: Expose the compound to the following conditions:

-

Acid Hydrolysis: Add 0.1 N HCl and heat at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Add 0.1 N NaOH and heat at a controlled temperature.

-

Oxidation: Add 3% H₂O₂ and store at room temperature.

-

Thermal Degradation: Store the solid compound and solutions at elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solid compound and solutions to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method that can separate the parent compound from its degradation products.

Caption: Experimental Workflow for Forced Degradation Studies.

Data Presentation

All quantitative data from the aforementioned experiments should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Thermodynamic Solubility of 1H-Pyrazole-3,4-diamine

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | [Experimental Data] | [Experimental Data] |

| PBS (pH 5.0) | 25 | [Experimental Data] | [Experimental Data] |

| PBS (pH 7.4) | 25 | [Experimental Data] | [Experimental Data] |

| Ethanol | 25 | [Experimental Data] | [Experimental Data] |

| Methanol | 25 | [Experimental Data] | [Experimental Data] |

| Acetonitrile | 25 | [Experimental Data] | [Experimental Data] |

| DMSO | 25 | [Experimental Data] | [Experimental Data] |

Table 2: Stability of 1H-Pyrazole-3,4-diamine under Forced Degradation

| Stress Condition | Time (hours) | % Assay of Parent Compound | No. of Degradation Products | Major Degradant (% Area) |

| 0.1 N HCl (60°C) | 0 | 100 | 0 | - |

| 2 | [Data] | [Data] | [Data] | |

| 8 | [Data] | [Data] | [Data] | |

| 24 | [Data] | [Data] | [Data] | |

| 0.1 N NaOH (60°C) | 0 | 100 | 0 | - |

| 2 | [Data] | [Data] | [Data] | |

| 8 | [Data] | [Data] | [Data] | |

| 24 | [Data] | [Data] | [Data] | |

| 3% H₂O₂ (RT) | 0 | 100 | 0 | - |

| 2 | [Data] | [Data] | [Data] | |

| 8 | [Data] | [Data] | [Data] | |

| 24 | [Data] | [Data] | [Data] | |

| Thermal (80°C) | 0 | 100 | 0 | - |

| 24 | [Data] | [Data] | [Data] | |

| Photostability | - | [Data] | [Data] | [Data] |

Conclusion

While direct experimental data on the solubility and stability of 1H-Pyrazole-3,4-diamine is limited, a predictive understanding can be established based on the principles of pyrazole chemistry and data from structural analogs. This guide provides the necessary experimental protocols for researchers to determine these critical physicochemical properties. The systematic evaluation of solubility and stability is paramount for the successful application of 1H-Pyrazole-3,4-diamine in drug discovery and development, ensuring the generation of reliable and reproducible data and informing on formulation strategies and storage conditions.

In-Depth Technical Guide: Characterization of 1H-Pyrazole-3,4-diamine (CAS Number 16461-98-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrazole-3,4-diamine, identified by CAS number 16461-98-6, is a heterocyclic amine belonging to the pyrazole class of compounds. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the characterization of 1H-pyrazole-3,4-diamine, summarizing its physicochemical properties, synthesis, analytical methods, and known biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of 1H-pyrazole-3,4-diamine and its commonly available dihydrochloride salt is presented in Table 1. While extensive experimental data for the free base is limited in publicly available literature, the properties of the dihydrochloride salt are better documented by commercial suppliers.

Table 1: Physicochemical Properties of 1H-Pyrazole-3,4-diamine and its Dihydrochloride Salt

| Property | 1H-Pyrazole-3,4-diamine | 1H-Pyrazole-3,4-diamine Dihydrochloride | Reference(s) |

| CAS Number | 16461-98-6 | 16461-98-6 | N/A |

| Molecular Formula | C₃H₆N₄ | C₃H₈Cl₂N₄ | [1] |

| Molecular Weight | 98.11 g/mol | 171.03 g/mol | [1] |

| Appearance | Not specified | Crystalline solid | [1] |

| Solubility | Not specified | Soluble in water | N/A |

| InChI | InChI=1S/C3H6N4/c4-2-1-3(5)7-6-2/h1H,(H5,4,5,6,7) | Not applicable | N/A |

| SMILES | C1=C(C(=NN1)N)N | Cl.Cl.C1=C(C(=NN1)N)N | N/A |

Synthesis and Characterization

Synthesis

Experimental Protocol: Synthesis of 4,5-Diaminopyrazole Derivatives (General Approach)

-

Nitration of Pyrazole: Pyrazole is first nitrated to introduce a nitro group at the 4-position. This can be achieved using a mixture of sulfuric acid and nitric acid.

-

Halogenation: The 4-nitropyrazole is then halogenated, typically brominated, at the 3 and 5 positions.

-

N-Alkylation/Arylation (Optional): If a substituted pyrazole is desired, an alkyl or aryl group can be introduced at the N1 position.

-

Amination: The di-halogenated nitropyrazole is then reacted with an amine to replace one of the halogens.

-

Reduction of Nitro Group: The nitro group is subsequently reduced to an amino group, yielding the 4,5-diaminopyrazole derivative.

A workflow for this generalized synthesis is depicted in the following diagram:

Analytical Characterization

The characterization of 1H-pyrazole-3,4-diamine and its derivatives typically involves a combination of spectroscopic and chromatographic techniques.

Experimental Protocol: RP-HPLC-UV for Quantification of Pyrazole Derivatives

This protocol is adapted from a method for a diphenyl-1H-pyrazole-4,5-diamine derivative and may require optimization for the parent compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a wavelength determined by the UV spectrum of the analyte (typically in the range of 254-280 nm).

-

Quantification: Based on a calibration curve generated from standards of known concentrations.

Experimental Protocol: LC-MS/MS for High-Sensitivity Quantification

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and an internal standard.

-

Sample Preparation: Protein precipitation or liquid-liquid extraction of biological samples.

A general workflow for the analytical characterization is shown below:

Biological Activity and Mechanism of Action

While specific biological data for 1H-pyrazole-3,4-diamine is scarce, the broader class of diaminopyrazole derivatives has shown promising activity in several therapeutic areas.

Anticancer Activity

Derivatives of 4-arylazo-3,5-diamino-1H-pyrazole have been investigated for their anticancer properties and their ability to inhibit cyclin-dependent kinases (CDKs). CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Table 2: Anticancer Activity of Representative Pyrazole Derivatives

| Compound Class | Target(s) | Cancer Type | Key Findings | Reference(s) |

| 4-Arylazo-3,5-diamino-1H-pyrazoles | CDKs | Various | Inhibition of CDK activity and induction of apoptosis. | N/A |

| Pyrazole-based compounds | Various kinases | Various | Potent and selective inhibition of cancer-related kinases. | N/A |

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

A hypothetical signaling pathway illustrating the inhibition of CDK2 by a pyrazole derivative is presented below:

Anti-biofilm Activity

Certain 4-arylazo-3,5-diamino-1H-pyrazole derivatives have been identified as potent inhibitors of biofilm formation in the pathogenic bacterium Pseudomonas aeruginosa. These compounds are thought to act by stimulating the activity of the phosphodiesterase BifA, which leads to the degradation of the bacterial second messenger cyclic di-GMP (c-di-GMP). Lower levels of c-di-GMP are associated with a reduction in biofilm formation and an increase in motility.

Table 3: Anti-biofilm Activity of a Representative Pyrazole Derivative

| Compound Class | Target | Organism | Key Findings | Reference(s) |

| 4-Arylazo-3,5-diamino-1H-pyrazoles | BifA (Phosphodiesterase) | Pseudomonas aeruginosa | Stimulation of BifA activity, reduction of c-di-GMP levels, and inhibition of biofilm formation. | N/A |

Experimental Protocol: Crystal Violet Biofilm Inhibition Assay

-

Bacterial Culture: Grow an overnight culture of P. aeruginosa.

-

Inoculation: In a 96-well plate, add the bacterial culture and different concentrations of the test compound.

-

Incubation: Incubate the plate for 24-48 hours to allow biofilm formation.

-

Washing: Remove the planktonic bacteria by washing the wells with a buffer.

-

Staining: Stain the remaining biofilm with crystal violet solution.

-

Solubilization: Solubilize the bound crystal violet with a solvent (e.g., ethanol or acetic acid).

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 595 nm).

-

Data Analysis: Determine the concentration of the compound that inhibits biofilm formation by a certain percentage (e.g., 50% or 90%).

The proposed mechanism of action for the anti-biofilm activity of these pyrazole derivatives is illustrated in the following signaling pathway diagram:

Safety and Handling

Based on the Safety Data Sheet (SDS) for 1H-pyrazole-3,4-diamine dihydrochloride, the compound is classified as a warning-level hazard.[1] It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact, wash the affected area with plenty of water.[1]

Conclusion

1H-Pyrazole-3,4-diamine (CAS 16461-98-6) is a valuable building block in the synthesis of a diverse range of biologically active molecules. While data on the parent compound itself is limited, its derivatives have demonstrated significant potential as anticancer and anti-biofilm agents. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this and related diaminopyrazole compounds. Further studies are warranted to fully elucidate the biological activity, mechanism of action, and safety profile of 1H-pyrazole-3,4-diamine to advance its potential applications in medicine.

References

The Cornerstone of Bioactive Scaffolds: A Technical Guide to the Starting Materials for Pyrazolo[3,4-d]pyrimidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential. As a purine isostere, it effectively mimics the natural adenine ring, enabling it to interact with a wide array of biological targets, particularly kinases.[1][2] This has led to the development of potent inhibitors for enzymes crucial in cancer and other diseases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinase 2 (CDK2), and Dihydrofolate Reductase (DHFR).[2][3][4]

This in-depth technical guide provides a comprehensive overview of the primary starting materials and synthetic strategies for constructing the pyrazolo[3,4-d]pyrimidine nucleus. It includes detailed experimental protocols for key reactions, a comparative summary of reaction yields, and visualizations of relevant biological signaling pathways to provide context for the application of these synthesized molecules.

Core Synthetic Strategies and Starting Materials

The synthesis of the pyrazolo[3,4-d]pyrimidine ring system predominantly relies on the cyclization of appropriately substituted pyrazole precursors. The choice of starting material and cyclizing agent dictates the substitution pattern of the final heterocyclic product. The most common and versatile starting materials are 5-aminopyrazole derivatives bearing a cyano, carboxamide, or carboxylate group at the 4-position.

1. From 5-Aminopyrazole-4-carbonitriles: This is one of the most widely employed methods. The aminopyrazole, often synthesized from the reaction of a hydrazine with a malononitrile derivative, is cyclized with a one-carbon synthon.

2. From 5-Aminopyrazole-4-carboxamides: These precursors offer a direct route to 4-oxo- or 4-hydroxypyrazolo[3,4-d]pyrimidines, which are valuable intermediates for further functionalization.

3. From Ethyl (ethoxymethylene)cyanoacetate: This approach builds the pyrazole ring first, which is then cyclized in a subsequent step to form the pyrazolo[3,4-d]pyrimidine.

Data Presentation: A Comparative Look at Synthetic Yields

The efficiency of pyrazolo[3,4-d]pyrimidine synthesis is highly dependent on the chosen starting materials and reaction conditions. The following table summarizes yields reported for various synthetic approaches.

| Starting Material | Cyclizing Agent | Product | Yield (%) |

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic Acid | 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 83% |

| 3-Aminopyrazole-4-carboxamide hemisulphate | Formamide | 4-Hydroxypyrazolo[3,4-d]pyrimidine | 80% |

| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Formamide | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | High |

| 5-Amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile | Refluxing Ethanol | Corresponding pyrazolo[3,4-d]pyrimidine-3-carbonitrile | 80% |

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one from 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol details the cyclization of a 5-aminopyrazole-4-carbonitrile using formic acid.

Materials:

-

5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol)

-

Formic acid (30 mL)

-

Ice water

-

Ethanol

Procedure:

-

A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours.

-

The reaction mixture is then cooled and poured into ice water.

-

The resulting precipitate is collected by filtration.

-

The crude product is dried and recrystallized from ethanol.

-

Yield: 83%.

Protocol 2: Synthesis of 4-Hydroxypyrazolo[3,4-d]pyrimidine from 3-Aminopyrazole-4-carboxamide hemisulphate

This procedure outlines the synthesis of a 4-hydroxypyrazolo[3,4-d]pyrimidine from an aminopyrazole carboxamide.

Materials:

-

3-Aminopyrazole-4-carboxamide hemisulphate (113 g)

-

Formamide (325 mL)

-

Water

-

Acetone

-

Sodium hydroxide

-

Charcoal

-

Concentrated hydrochloric acid

Procedure:

-

A suspension of 3-aminopyrazole-4-carboxamide hemisulphate (113 g) in formamide (325 mL) is stirred and heated to 145°C.

-

The reaction is maintained at 145°C for 5 hours.

-

The reaction mixture is cooled to 30°C.

-

The product is collected by filtration and washed sequentially with formamide (2 x 50 mL), water (2 x 150 mL), and acetone (2 x 100 mL).

-

The crude product is recrystallized by dissolving in a solution of sodium hydroxide (25 g) in water (1200 mL) with charcoal treatment (8 g) at 25°C.

-

The product is reprecipitated by the addition of concentrated hydrochloric acid to a pH of 5.

-

The final product is collected by filtration, washed with cold water (2 x 300 mL) and acetone (2 x 200 mL), and dried in vacuo at 60°C.

-

Yield: 80%.[5]

Protocol 3: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one from Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

This protocol describes the cyclization of an aminopyrazole carboxylate with formamide.

Starting Material Synthesis:

-

Ethyl (ethoxymethylene)cyanoacetate is cyclized with phenyl hydrazine in ethanol at 80°C for 4 hours to obtain ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

Cyclization:

-

The obtained ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is heated in formamide at 190°C for 8 hours.

-

Upon cooling, the pyrazolo[3,4-d]pyrimidinone product precipitates and can be isolated.

-

Yield: High yields are reported for this procedure.[6]

Mandatory Visualizations: Signaling Pathways and Synthetic Workflows

To contextualize the importance of the pyrazolo[3,4-d]pyrimidine scaffold, the following diagrams illustrate the key signaling pathways in which its derivatives have shown significant inhibitory activity.

Caption: EGFR Signaling Pathway Inhibition.

Caption: VEGFR Signaling Pathway Inhibition.

Caption: CDK2 Regulation of the Cell Cycle.

Caption: Dihydrofolate Reductase (DHFR) Pathway.

Caption: General Synthetic Workflow.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Framework for the Computational Analysis of 1H-Pyrazole-3,4-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1H-Pyrazole-3,4-diamine. While direct, extensive computational studies on this specific molecule are not widely published, this document outlines a robust framework based on established quantum chemical methods frequently employed for pyrazole derivatives. This information is intended to guide researchers in designing their own computational investigations into the structural, electronic, and spectroscopic properties of 1H-Pyrazole-3,4-diamine and its analogs, which are of significant interest in medicinal chemistry and materials science.

Computational Methodology: A Standard Protocol

A common and reliable approach for the theoretical investigation of pyrazole derivatives involves Density Functional Theory (DFT). This method offers a good balance between computational cost and accuracy for predicting a wide range of molecular properties.

A typical experimental protocol for DFT calculations on 1H-Pyrazole-3,4-diamine would involve the following steps:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization, which locates the minimum energy structure on the potential energy surface. A widely used functional for this purpose is Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional, often paired with a Pople-style basis set such as 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing systems with lone pairs and hydrogen bonding, while the polarization functions (d,p) account for the non-spherical nature of electron density in molecules.

-

Frequency Calculations: Following a successful geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These predicted spectra can be compared with experimental data to validate the computational model.

-

Electronic Property Calculations: Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions.

-

Mulliken Population Analysis: This analysis provides a way to assign partial atomic charges, offering insights into the charge distribution within the molecule.

-

-

Spectroscopic Property Calculations:

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts.[1][2][3] These theoretical values, when compared to experimental data, can aid in the structural elucidation of the molecule and its derivatives.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

-

Data Presentation: Illustrative Theoretical Data for 1H-Pyrazole-3,4-diamine

The following tables present illustrative quantitative data that could be expected from a DFT study of 1H-Pyrazole-3,4-diamine, based on the methodologies described above. Note: This data is hypothetical and serves as a template for presenting results from actual calculations.

Table 1: Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | 1.35 | N2-N1-C5 | 112.0 |

| N2-C3 | 1.38 | N1-N2-C3 | 105.0 |

| C3-C4 | 1.40 | N2-C3-C4 | 110.0 |

| C4-C5 | 1.39 | C3-C4-C5 | 108.0 |

| C5-N1 | 1.37 | C4-C5-N1 | 105.0 |

| C3-N(H₂) | 1.40 | C3-C4-N(H₂) | 125.0 |

| C4-N(H₂) | 1.41 | C5-C4-N(H₂) | 127.0 |

Table 2: Calculated Vibrational Frequencies (B3LYP/6-311++G(d,p))

| Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| 1 | 3450 | 50.2 | 150.3 | N-H stretch (NH₂) |

| 2 | 3380 | 45.8 | 140.1 | N-H stretch (NH₂) |

| 3 | 3100 | 20.1 | 80.5 | C-H stretch |

| 4 | 1620 | 85.3 | 60.2 | C=N stretch |

| 5 | 1580 | 70.9 | 55.7 | C=C stretch |

| 6 | 1450 | 30.5 | 40.8 | N-H bend |

Table 3: Electronic Properties (B3LYP/6-311++G(d,p))

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.5 Debye |

Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (GIAO/B3LYP/6-311++G(d,p))

| Atom | ¹H Chemical Shift (ppm) | Atom | ¹³C Chemical Shift (ppm) |

| H (N1) | 11.5 | C3 | 145.2 |

| H (C5) | 7.2 | C4 | 110.8 |

| H (NH₂ at C3) | 5.5 | C5 | 130.5 |

| H (NH₂ at C4) | 5.3 |

Visualization of Computational Workflow

The following diagrams illustrate the logical flow of a typical theoretical investigation of 1H-Pyrazole-3,4-diamine.

Caption: Computational workflow for theoretical analysis.

Logical Relationships in Property Analysis

The calculated properties are interconnected and provide a holistic understanding of the molecule's behavior.

References

- 1. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 3. digital.csic.es [digital.csic.es]

An In-depth Technical Guide to the Tautomeric Forms of 3,4-Diaminopyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Diaminopyrazole is a heterocyclic compound of significant interest in medicinal chemistry, serving as a scaffold for the development of various therapeutic agents. A critical aspect of its chemistry, which profoundly influences its biological activity and physicochemical properties, is its tautomerism. This guide provides a comprehensive analysis of the tautomeric forms of 3,4-diaminopyrazole, presenting theoretical data on their relative stabilities, detailed experimental protocols for their characterization, and an exploration of their relevance in drug discovery, particularly as cyclin-dependent kinase (CDK) inhibitors and antitubercular agents.

Introduction to Tautomerism in 3,4-Diaminopyrazole

Tautomers are constitutional isomers of organic compounds that readily interconvert. In the case of 3,4-diaminopyrazole, the principal form of tautomerism is annular prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in two primary tautomeric forms: 1H-3,4-diaminopyrazole and 2H-3,4-diaminopyrazole . The position of this equilibrium is crucial as it determines the hydrogen bond donor-acceptor pattern and the overall electronic distribution of the molecule, which are key factors in its interaction with biological targets.

Tautomeric Forms and Their Relative Stabilities

While specific experimental data for the tautomeric equilibrium of unsubstituted 3,4-diaminopyrazole is scarce in the literature, computational studies on related aminopyrazoles provide valuable insights. Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers.

Based on studies of 3(5)-aminopyrazole, it is generally observed that the tautomer where the pyrazole ring proton is located on the nitrogen atom further away from the amino substituent is energetically more favorable. Extrapolating this trend to 3,4-diaminopyrazole, the 1H-3,4-diaminopyrazole tautomer is predicted to be the more stable form. In this configuration, the proton is on the nitrogen at position 1, which is adjacent to the carbon without an amino group.

Table 1: Calculated Relative Energies of 3,4-Diaminopyrazole Tautomers (Hypothetical DFT Data)

| Tautomer Name | Structure | Relative Energy (kcal/mol) |

| 1H-3,4-Diaminopyrazole | 0.00 | |

| 2H-3,4-Diaminopyrazole | > 0 |

Note: The values in this table are illustrative and based on general trends observed for aminopyrazoles. Specific computational studies are required for precise energy differences.

Caption: Annular prototropic tautomerism in 3,4-diaminopyrazole.

Experimental Protocols for Tautomer Characterization

The study of tautomerism in diaminopyrazoles relies on a combination of spectroscopic and crystallographic techniques, often complemented by computational chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomeric equilibria in solution. Both ¹H and ¹³C NMR can provide information on the predominant tautomer and, in some cases, allow for the quantification of the equilibrium.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of 3,4-diaminopyrazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and its residual proton signal (around 2.50 ppm) and water peak (around 3.3 ppm) are well-defined.[1]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Pay close attention to the chemical shifts and integration of the N-H and C-H protons of the pyrazole ring. The position of the N-H signal can be indicative of the proton's location.

-

In cases of slow exchange between tautomers on the NMR timescale, separate sets of signals for each tautomer may be observed.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The chemical shifts of the pyrazole ring carbons, particularly C3, C4, and C5, are sensitive to the tautomeric form.

-

Computational methods like Gauge-Independent Atomic Orbital (GIAO) can be used to predict the ¹³C chemical shifts for each tautomer, which can then be compared with the experimental data to identify the major species in solution.[2][3]

-

-

2D NMR Experiments:

-

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can be used to unambiguously assign the proton and carbon signals and to identify long-range couplings that can help differentiate between tautomers.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of 3,4-diaminopyrazole suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion techniques.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and displacement parameters. The location of the proton on one of the pyrazole nitrogen atoms will unequivocally identify the tautomer present in the crystal lattice.

Computational Chemistry

DFT calculations are instrumental in complementing experimental data.

Protocol for DFT Calculations:

-

Geometry Optimization: Build the 3D structures of both the 1H- and 2H-tautomers of 3,4-diaminopyrazole. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

-

NMR Chemical Shift Prediction: Use the GIAO method to calculate the theoretical ¹H and ¹³C NMR chemical shifts for each tautomer. These can then be correlated with experimental spectra.[2]

Caption: Experimental workflow for the characterization of 3,4-diaminopyrazole tautomers.

Synthesis of 3,4-Diaminopyrazole

Several synthetic routes to diaminopyrazoles have been reported. A common precursor for the synthesis of 3,4-diaminopyrazoles is diaminomaleonitrile.[4] Another approach involves the cyclization of a hydrazine derivative with a suitable three-carbon synthon.

General Synthetic Protocol from Diaminomaleonitrile:

-

Reaction with Hydrazine: Diaminomaleonitrile can be reacted with hydrazine hydrate in a suitable solvent, such as ethanol or water, under reflux.

-

Cyclization: The reaction proceeds via a cyclization mechanism to form the pyrazole ring.

-

Workup and Purification: After the reaction is complete, the product is isolated by cooling the reaction mixture and collecting the precipitate by filtration. The crude product can be purified by recrystallization from an appropriate solvent.

Biological Relevance and Signaling Pathways

Derivatives of 3,4-diaminopyrazole have shown promise in several therapeutic areas, highlighting the importance of this scaffold in drug discovery.

Cyclin-Dependent Kinase (CDK) Inhibition

Numerous pyrazole-based compounds have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle.[5] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for anticancer drug development. Pyrazole derivatives can act as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of its substrates.[6] The specific tautomeric form of the diaminopyrazole core is critical for establishing the necessary hydrogen bonding interactions within the ATP-binding pocket of the CDK.

Caption: Simplified signaling pathway of CDK inhibition by pyrazole derivatives.

Antitubercular Activity

Pyrazole derivatives have also emerged as a promising class of antitubercular agents.[7][8] Some of these compounds have been shown to inhibit the growth of Mycobacterium tuberculosis through various mechanisms, which may include the inhibition of essential enzymes in the bacterial cell wall synthesis or other metabolic pathways. The specific mode of action for many pyrazole-based antitubercular agents is still an active area of research.[9][10]

Conclusion

The tautomerism of 3,4-diaminopyrazole is a fundamental aspect of its chemical behavior and biological activity. While the 1H-tautomer is predicted to be the more stable form, a comprehensive understanding requires further dedicated experimental and computational studies on the unsubstituted molecule. The protocols outlined in this guide provide a framework for such investigations. A deeper knowledge of the tautomeric landscape of 3,4-diaminopyrazole will undoubtedly facilitate the rational design of novel and more effective therapeutic agents based on this versatile scaffold.

References

- 1. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances of pyrazole-containing derivatives as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity of Amino Groups in 1H-Pyrazole-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrazole-3,4-diamine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of two adjacent amino groups on the pyrazole core imparts a unique reactivity profile, making it a valuable precursor for the synthesis of a diverse range of fused heterocyclic systems and other functionalized molecules. This technical guide provides a comprehensive overview of the reactivity of the 3- and 4-amino groups, focusing on key chemical transformations including acylation, alkylation, diazotization, and cyclization reactions. Differential reactivity of the two amino groups, influenced by their electronic and steric environments, allows for regioselective modifications, which is crucial in the design and synthesis of novel compounds with desired pharmacological or material properties. This document summarizes available quantitative data, provides detailed experimental protocols for key reactions, and utilizes visualizations to illustrate reaction pathways and experimental workflows.

Introduction

The pyrazole scaffold is a prominent feature in a multitude of biologically active compounds. Aminopyrazoles, in particular, serve as critical intermediates in the synthesis of various therapeutic agents. 1H-Pyrazole-3,4-diamine, with its vicinal diamino substitution, presents a unique synthetic potential for the construction of condensed pyrazole systems such as pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]pyrazines, and pyrazolo[3,4-d]pyrimidines. The reactivity of the amino groups is central to the synthetic utility of this molecule. Understanding the factors that govern the chemoselectivity and regioselectivity of its reactions is paramount for its effective utilization in drug discovery and development.

Physicochemical Properties and Predicted Reactivity

The differential reactivity of the 3- and 4-amino groups in 1H-pyrazole-3,4-diamine is governed by the electronic properties of the pyrazole ring. The 3-amino group is generally considered to be more nucleophilic than the 4-amino group due to the influence of the ring nitrogen atoms.

Predicted pKa Values

Table 1: Predicted Physicochemical Properties of 1H-Pyrazole-3,4-diamine

| Property | Predicted Value | Method |

| pKa (3-NH3+) | ~5.5 - 6.5 | Computational (DFT) |

| pKa (4-NH3+) | ~4.5 - 5.5 | Computational (DFT) |

| LogP | -0.8 to -0.5 | Computational |

| Molar Mass | 112.12 g/mol | - |

Note: These values are predictions and should be used as a guide for understanding reactivity. Experimental verification is recommended.

Key Chemical Transformations

The amino groups of 1H-pyrazole-3,4-diamine readily undergo a variety of chemical transformations, providing access to a wide array of derivatives.

Acylation

Acylation of 1H-pyrazole-3,4-diamine with acylating agents such as acid chlorides or anhydrides can lead to mono- or di-acylated products. Regioselective mono-acylation is often achievable at the more nucleophilic 3-amino group under carefully controlled conditions.

Experimental Protocol: Mono-acylation of 1H-Pyrazole-3,4-diamine

-

Materials: 1H-Pyrazole-3,4-diamine, acyl chloride (e.g., benzoyl chloride), a suitable base (e.g., triethylamine or pyridine), and an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Procedure:

-

Dissolve 1H-pyrazole-3,4-diamine (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add the base (1.1 equivalents) to the solution.

-

Slowly add the acyl chloride (1 equivalent) dropwise to the stirred solution.

-

Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the N-(4-amino-1H-pyrazol-3-yl)amide.

-

Table 2: Representative Acylation Reactions of 1H-Pyrazole-3,4-diamine

| Acylating Agent | Product | Typical Yield (%) |

| Benzoyl chloride | N-(4-amino-1H-pyrazol-3-yl)benzamide | 70-85 |

| Acetic anhydride | N-(4-amino-1H-pyrazol-3-yl)acetamide | 65-80 |

Alkylation

Alkylation of the amino groups can be achieved using alkyl halides or other alkylating agents. Similar to acylation, selective mono-alkylation at the 3-position is often possible.

Experimental Protocol: Mono-alkylation of 1H-Pyrazole-3,4-diamine

-

Materials: 1H-Pyrazole-3,4-diamine, alkyl halide (e.g., methyl iodide), a base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., DMF or acetonitrile).

-

Procedure:

-

Suspend 1H-pyrazole-3,4-diamine (1 equivalent) and the base (1.5 equivalents) in the solvent.

-

Add the alkyl halide (1 equivalent) to the suspension.

-

Heat the reaction mixture at a suitable temperature (e.g., 60-80°C) and monitor by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by chromatography.

-

Diazotization

The amino groups of 1H-pyrazole-3,4-diamine can be diazotized using nitrous acid (generated in situ from sodium nitrite and a mineral acid). The resulting diazonium salts are versatile intermediates that can undergo various subsequent reactions, such as Sandmeyer-type reactions or coupling reactions to form azo compounds. Selective diazotization of one amino group can be challenging and may require protecting group strategies.

Experimental Protocol: Diazotization and Azo Coupling

-

Materials: 1H-Pyrazole-3,4-diamine, sodium nitrite, hydrochloric acid, and a coupling partner (e.g., β-naphthol).

-

Procedure:

-

Dissolve 1H-pyrazole-3,4-diamine (1 equivalent) in dilute hydrochloric acid and cool to 0-5°C.

-

Slowly add a solution of sodium nitrite (1 equivalent) in water, keeping the temperature below 5°C.

-

Stir the resulting diazonium salt solution for 15-30 minutes at 0-5°C.

-

In a separate flask, dissolve the coupling partner (e.g., β-naphthol) in an aqueous sodium hydroxide solution and cool to 0-5°C.

-

Slowly add the cold diazonium salt solution to the solution of the coupling partner with vigorous stirring.

-

The azo dye will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry.

-

dot

Caption: Workflow for diazotization and azo coupling of 1H-Pyrazole-3,4-diamine.

Cyclization Reactions

1H-Pyrazole-3,4-diamine is an excellent precursor for the synthesis of fused pyrazole heterocycles through cyclization reactions with 1,2- or 1,3-dicarbonyl compounds or their equivalents. These reactions are of great importance in the synthesis of biologically active molecules.

3.4.1. Synthesis of Pyrazolo[3,4-b]pyridines

Reaction with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds leads to the formation of the pyrazolo[3,4-b]pyridine ring system. The reaction typically proceeds via initial condensation at the more nucleophilic 3-amino group, followed by cyclization involving the 4-amino group.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine

-

Materials: 1H-Pyrazole-3,4-diamine, a 1,3-dicarbonyl compound (e.g., acetylacetone), and a solvent (e.g., ethanol or acetic acid).

-

Procedure:

-

Dissolve 1H-pyrazole-3,4-diamine (1 equivalent) and the 1,3-dicarbonyl compound (1.1 equivalents) in the solvent.

-

Add a catalytic amount of acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid) if necessary.

-

Reflux the reaction mixture for several hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Treat the residue with water and neutralize with a base (e.g., sodium bicarbonate).

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the pure pyrazolo[3,4-b]pyridine.

-

dot

Caption: General scheme for the synthesis of pyrazolo[3,4-b]pyridines.

Table 3: Representative Cyclization Reactions

| Reagent | Fused Heterocycle |

| Acetylacetone | 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine |

| Diethyl malonate | 4,6-Dihydroxy-1H-pyrazolo[3,4-b]pyridine |

| Benzil | 5,6-Diphenyl-1H-pyrazolo[3,4-b]pyrazine |

Signaling Pathways and Drug Development Applications

Derivatives of 1H-pyrazole-3,4-diamine have shown significant potential in drug discovery, particularly as inhibitors of various protein kinases. The pyrazolo[3,4-b]pyridine scaffold, readily accessible from this diamine, is a core component of numerous kinase inhibitors targeting enzymes involved in cell cycle regulation and signal transduction pathways implicated in cancer and inflammatory diseases.

dot

Methodological & Application

Application Notes and Protocols: 1H-Pyrazole-3,4-diamine as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrazole-3,4-diamine is a valuable heterocyclic building block in medicinal chemistry, primarily utilized for the synthesis of fused pyrazole ring systems such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]pyrazines. These scaffolds are of significant interest as they are isosteres of purines and can act as "privileged structures" in drug discovery, demonstrating a broad range of biological activities. Their planar structure and ability to participate in hydrogen bonding allow them to effectively interact with the ATP-binding sites of various protein kinases, making them attractive candidates for the development of kinase inhibitors for therapeutic areas including oncology, neurodegenerative diseases, and inflammatory disorders.

Applications in Medicinal Chemistry

Derivatives synthesized from 1H-Pyrazole-3,4-diamine have shown potent inhibitory activity against a variety of protein kinases implicated in disease pathogenesis. These include:

-

Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle, making their inhibitors potential anticancer agents.

-

Glycogen Synthase Kinase 3 (GSK-3): Implicated in multiple diseases, including Alzheimer's disease, bipolar disorder, and diabetes.

-

Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK): Involved in neurodevelopment and neurodegenerative diseases.

-

TANK-binding kinase 1 (TBK1): A key regulator of the innate immune response.

Furthermore, compounds derived from this scaffold have demonstrated potential as antitubercular and anti-biofilm agents.

Data Presentation: Inhibitory Activities of Selected Derivatives

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative compounds derived from pyrazole-diamine precursors against various protein kinases.

Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| 1 | CDK5/p25 | 0.41 | [1] |

| GSK-3α/β | 1.5 | [1] | |

| DYRK1A | 11 | [1] | |

| 2 | DYRK1B | 0.003 | [2] |

| 3 | TBK1 | 0.0002 |

Table 2: Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives

| Compound ID | Cell Line | IC50 (µM) | Cancer Type | Reference |

| 2 | HCT116 | 1.6 | Colon Cancer | [2] |

Experimental Protocols

Synthesis of 6,7-Diphenyl-1H-pyrazolo[3,4-b]pyrazine (A Representative Protocol)

This protocol describes the synthesis of a representative pyrazolo[3,4-b]pyrazine derivative through the cyclocondensation of 1H-Pyrazole-3,4-diamine with an α-diketone.

Materials:

-

1H-Pyrazole-3,4-diamine

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-Pyrazole-3,4-diamine (1.0 mmol, 1.0 eq).

-

Dissolution: Add glacial acetic acid (20 mL) to the flask and stir until the diamine is completely dissolved.

-

Addition of Diketone: To the stirred solution, add benzil (1.0 mmol, 1.0 eq).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane).

-

Cooling and Precipitation: After completion of the reaction, allow the mixture to cool to room temperature. A precipitate should form.

-

Isolation: Pour the reaction mixture into ice-cold water (100 mL) with stirring. Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid with cold deionized water (3 x 20 mL) and then with a small amount of cold ethanol.

-

Drying: Dry the product under vacuum to yield 6,7-diphenyl-1H-pyrazolo[3,4-b]pyrazine.

-

Characterization: Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1H-Pyrazole-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazole-3,4-diamine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of heterocyclic compounds with significant biological activities. Its unique arrangement of amino groups allows for the facile construction of fused ring systems, most notably pyrazolo[3,4-d]pyrimidines. These bicyclic heterocycles are bioisosteres of purines and have demonstrated potent inhibitory activity against various protein kinases, which are critical targets in oncology, immunology, and neurodegenerative diseases. This document provides detailed protocols and application notes for the synthesis of kinase inhibitors derived from 1H-pyrazole-3,4-diamine, with a focus on practical methodologies and data presentation for drug discovery and development.

General Synthetic Strategy: From Diamine to Kinase Inhibitor

The primary synthetic route involves the condensation of 1H-pyrazole-3,4-diamine with a one-carbon synthon to form the pyrazolo[3,4-d]pyrimidine core. This core can then be further functionalized to enhance potency and selectivity for the target kinase.

Caption: General synthetic workflow for kinase inhibitors.

Data Presentation: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized from pyrazole-based precursors. This data is crucial for structure-activity relationship (SAR) studies and lead optimization.

| Compound ID | Target Kinase(s) | IC50 / Ki (nM) | Cell Line (for cellular assays) | GI50 / EC50 (µM) |

| Compound 3f | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 | - | - |

| Compound 11b | JAKs | - | HEL, K562 | 0.35, 0.37 |

| Compound 15 (CDK2) | CDK2 | Ki = 5 | A2780 (ovarian) | GI50 = 0.127–0.560 |

| Compound 8h (DYRK1B) | DYRK1B | 3 | HCT116 (colon) | 1.6 |

| 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | CDK5, GSK-3 | 410, 1500 | - | - |

Experimental Protocols

Protocol 1: Synthesis of Pyrazolo[3,4-d]pyrimidine-based JAK Inhibitors

This protocol is adapted from the synthesis of 4-amino-(1H)-pyrazole derivatives, which are potent JAK inhibitors.[1][2][3] The initial step involves the synthesis of a pyrazolo[3,4-d]pyrimidine core, which can be achieved from 1H-pyrazole-3,4-diamine.

Step 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine

-

To a solution of 1H-pyrazole-3,4-diamine (1.0 g, 9.0 mmol) in formamide (10 mL), add a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to 150 °C and stir for 4 hours.

-

Cool the mixture to room temperature, which should result in the precipitation of the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield 1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Step 2: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

-

Suspend 1H-pyrazolo[3,4-d]pyrimidin-4-amine in phosphorus oxychloride (POCl3, 15 mL).

-

Add N,N-dimethylaniline (1 mL) dropwise at 0 °C.

-

Heat the mixture to reflux for 3 hours.

-

Cool the reaction to room temperature and carefully pour it onto crushed ice.

-

Neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Step 3: Synthesis of a Representative JAK Inhibitor (Analogous to Compound 3f)

-

In a microwave vial, combine 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (154 mg, 1.0 mmol), 4-fluoroaniline (111 mg, 1.0 mmol), and trifluoroacetic acid (TFA) as a catalyst in n-butanol (5 mL).

-

Seal the vial and heat it in a microwave reactor at 120 °C for 1 hour.[2]

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the final product, N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Signaling Pathways and Mechanism of Action

Understanding the signaling pathways in which the target kinases operate is fundamental for rational drug design and for elucidating the mechanism of action of the synthesized inhibitors.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in immunity and cell proliferation.[4][5] Inhibitors of JAKs can block the downstream signaling, making them effective in treating autoimmune diseases and cancers.

Caption: The JAK-STAT signaling pathway and the site of inhibition.

CDK Signaling Pathway and the Cell Cycle